molecular formula C16H15N3O B2514729 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline CAS No. 1797286-28-2

2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline

Cat. No.: B2514729
CAS No.: 1797286-28-2
M. Wt: 265.316
InChI Key: QLIVIQRVRRHBDO-UHFFFAOYSA-N
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Description

2-{8-Azabicyclo[321]oct-2-ene-8-carbonyl}quinoxaline is a complex organic compound that features a bicyclic structure fused with a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-azabicyclo[321]oct-2-ene-8-carbonyl}quinoxaline typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoxaline moiety or the bicyclic structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives. Substitution reactions can introduce various functional groups into the quinoxaline ring, leading to a diverse array of products.

Scientific Research Applications

2-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The quinoxaline moiety can interact with nucleic acids and proteins, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic scaffold with the quinoxaline moiety, providing a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(19-11-4-3-5-12(19)9-8-11)15-10-17-13-6-1-2-7-14(13)18-15/h1-4,6-7,10-12H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIVIQRVRRHBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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